Ethyl 4-{[(3-{[(4-chlorophenyl)carbonyl]amino}-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate
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Overview
Description
ETHYL 4-{2-[3-(4-CHLOROBENZAMIDO)-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE is a complex organic compound with a molecular formula of C24H22ClN3O5S. This compound is notable for its intricate structure, which includes a benzoate ester, a chlorobenzamido group, and an imidazolidinone ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of ETHYL 4-{2-[3-(4-CHLOROBENZAMIDO)-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE typically involves a multi-step process:
Esterification: The process begins with the esterification of 4-aminobenzoic acid to form ethyl 4-aminobenzoate.
Amidation: The ethyl 4-aminobenzoate is then reacted with 3-chlorobenzoyl chloride in the presence of a base, such as triethylamine, in a solvent like dry tetrahydrofuran to form ethyl 4-(3-chlorobenzamido)benzoate
Formation of Imidazolidinone Ring: The final step involves the formation of the imidazolidinone ring through a cyclization reaction with appropriate reagents and conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
ETHYL 4-{2-[3-(4-CHLOROBENZAMIDO)-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzamido group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 4-{2-[3-(4-CHLOROBENZAMIDO)-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE has a wide range of scientific research applications:
Biology: The compound is studied for its potential as a ligand that binds to various biological receptors, making it useful in drug discovery and development.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[3-(4-CHLOROBENZAMIDO)-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The benzanilide core of the compound is known to bind to a variety of receptor types, including tyrosine kinase receptors and vascular endothelial growth factor receptors . This binding can inhibit the activity of these receptors, leading to downstream effects on cellular signaling pathways involved in cell growth, differentiation, and survival.
Comparison with Similar Compounds
ETHYL 4-{2-[3-(4-CHLOROBENZAMIDO)-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE can be compared with other similar compounds, such as:
ETHYL 4-(2-CHLOROBENZAMIDO)BENZOATE: This compound has a similar structure but lacks the imidazolidinone ring, making it less complex and potentially less bioactive.
ETHYL 4-(3-CHLOROBENZAMIDO)BENZOATE: Similar to the above compound but with the chlorine atom in a different position, which can affect its reactivity and binding properties.
ETHYL 4-(4-CHLOROBENZAMIDO)BENZOATE: Another structural isomer with the chlorine atom in the para position, which can also influence its chemical and biological properties.
The uniqueness of ETHYL 4-{2-[3-(4-CHLOROBENZAMIDO)-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE lies in its complex structure, which combines multiple functional groups and heterocyclic rings, providing a versatile platform for various chemical and biological applications.
Properties
Molecular Formula |
C22H21ClN4O5S |
---|---|
Molecular Weight |
488.9 g/mol |
IUPAC Name |
ethyl 4-[[2-[3-[(4-chlorobenzoyl)amino]-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H21ClN4O5S/c1-3-32-21(31)14-6-10-16(11-7-14)24-18(28)12-17-20(30)26(2)22(33)27(17)25-19(29)13-4-8-15(23)9-5-13/h4-11,17H,3,12H2,1-2H3,(H,24,28)(H,25,29) |
InChI Key |
MNTJLNFDLPPIHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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